BPAM344

Übersicht

Beschreibung

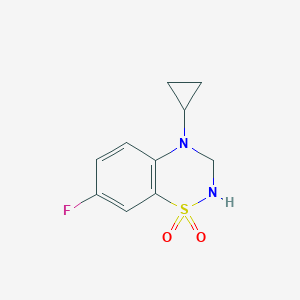

BPAM344 ist eine chemische Verbindung, die für ihre Rolle als positiver allosterischer Modulator von Kainat-Rezeptoren bekannt ist, wobei sie speziell die Untereinheiten GluK1b, GluK2a und GluK3a angreift . Kainat-Rezeptoren sind eine Unterklasse von ionotropen Glutamat-Rezeptoren, die eine entscheidende Rolle bei der exzitatorischen Neurotransmission im zentralen Nervensystem spielen

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

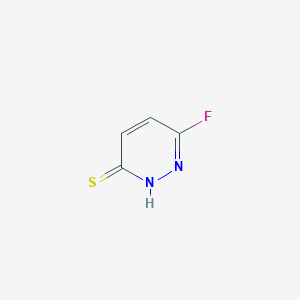

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer Benzothiadiazin-Dioxid-Struktur beinhalten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Benzothiadiazinrings: Dieser Schritt beinhaltet die Cyclisierung einer Vorläuferverbindung, um den Benzothiadiazinring zu bilden.

Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Fluor und Cyclopropyl werden in den Benzothiadiazinring eingeführt, um seine Aktivität als positiver allosterischer Modulator zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch-Synthese: Große Mengen an Vorläuferverbindungen werden in Batch-Reaktoren umgesetzt, um das gewünschte Produkt zu bilden.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzothiadiazinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat werden verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Neurowissenschaften: This compound wird verwendet, um die Modulation von Kainat-Rezeptoren und ihre Rolle bei der synaptischen Übertragung und neurologischen Erkrankungen zu untersuchen.

Pharmakologie: Es wird zur Entwicklung neuer Therapeutika zur Behandlung von Erkrankungen wie Epilepsie, Depression und Schizophrenie verwendet.

Arzneimittelentwicklung: Die Verbindung wird bei der Entwicklung von Medikamenten eingesetzt, die auf Kainat-Rezeptoren für verschiedene neurologische und psychiatrische Erkrankungen abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die Ligandenbindungsstelle von Kainat-Rezeptoren bindet, insbesondere an die Untereinheiten GluK1b, GluK2a und GluK3a . Diese Bindung stabilisiert den Rezeptor in einer aktivitätsähnlichen Konformation und verstärkt seine Reaktion auf den Neurotransmitter Glutamat . Die beteiligten molekularen Ziele und Wege umfassen die Modulation der synaptischen Übertragung und die Regulation der exzitatorischen Neurotransmission im zentralen Nervensystem .

Wirkmechanismus

Target of Action

BPAM344, also known as 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, is a positive allosteric modulator of kainate receptors (ion channels) . Its primary target is the GluK2a subunit of these receptors .

Mode of Action

This compound interacts with its target by stabilizing the ligand-binding domain dimer interface in the channel . This interaction decreases desensitization kinetics with minimal effect on deactivation kinetics . This means that the receptor remains active for a longer period, enhancing the response to the neurotransmitter glutamate .

Biochemical Pathways

Kainate receptors, including GluK2a, belong to the family of ionotropic glutamate receptors, which contribute to the majority of fast excitatory neurotransmission . By modulating these receptors, this compound can influence various neurological processes and potentially impact conditions such as epilepsy, depression, and schizophrenia .

Result of Action

The modulation of kainate receptors by this compound leads to an increase in the duration of receptor activation . This enhanced activation can influence various cellular processes mediated by these receptors, potentially leading to therapeutic effects in neurological conditions .

Biochemische Analyse

Biochemical Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the 4-Cyclopropyl-7-Fluoro-3,4-Dihydro-2H-Benzo[e][1,2,4]Thiadiazine 1,1-Dioxide structure, has been associated with various biological activities . The functional groups attached to this ring, such as halo groups at the 7 and 8 positions, are responsible for the activity of the compound .

Molecular Mechanism

Compounds with similar structures have been reported to act as KATP channel activators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BPAM344 can be synthesized through a series of chemical reactions involving the formation of a benzothiadiazine dioxide structure. The synthetic route typically involves the following steps:

Formation of the benzothiadiazine ring: This step involves the cyclization of a precursor compound to form the benzothiadiazine ring.

Introduction of functional groups: Functional groups such as fluorine and cyclopropyl are introduced to the benzothiadiazine ring to enhance its activity as a positive allosteric modulator.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: Large quantities of precursor compounds are reacted in batch reactors to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

BPAM344 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Substitution reactions can introduce different functional groups to the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Substitution reactions often use reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

BPAM344 has a wide range of scientific research applications, including:

Neuroscience: This compound is used to study the modulation of kainate receptors and their role in synaptic transmission and neurological disorders.

Pharmacology: It is used to develop new therapeutic agents for treating conditions such as epilepsy, depression, and schizophrenia.

Biochemistry: This compound is employed in biochemical assays to investigate the binding and activity of kainate receptors.

Drug Development: The compound is used in the development of drugs targeting kainate receptors for various neurological and psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die Kainat-Rezeptor-Untereinheiten GluK1b, GluK2a und GluK3a . Seine Fähigkeit, die Desensibilisierungskinetik deutlich zu verringern und Glutamat-induzierte Ströme zu verstärken, macht es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung und Arzneimittelentwicklung .

Eigenschaften

IUPAC Name |

4-cyclopropyl-7-fluoro-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-7-1-4-9-10(5-7)16(14,15)12-6-13(9)8-2-3-8/h1,4-5,8,12H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMTBPCYAZIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CNS(=O)(=O)C3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)